molecular formula C20H19N3OS B392620 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide CAS No. 333778-25-9

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide

Cat. No.: B392620
CAS No.: 333778-25-9
M. Wt: 349.5g/mol
InChI Key: PCKNTISFYJSVFD-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with N,N-diphenylacetamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the mercaptopyrimidine, facilitating its nucleophilic attack on the acetamide carbonyl carbon. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings in the diphenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid

Uniqueness

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide is unique due to its combination of a pyrimidine ring with dimethyl and sulfanyl substitutions, along with a diphenylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

333778-25-9

Molecular Formula

C20H19N3OS

Molecular Weight

349.5g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C20H19N3OS/c1-15-13-16(2)22-20(21-15)25-14-19(24)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI Key

PCKNTISFYJSVFD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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